molecular formula C11H18Cl2O2 B14283080 Propanedioyl dichloride, bis(2-methylpropyl)- CAS No. 160191-78-6

Propanedioyl dichloride, bis(2-methylpropyl)-

Cat. No.: B14283080
CAS No.: 160191-78-6
M. Wt: 253.16 g/mol
InChI Key: OSRFFXCYGBNAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedioyl dichloride, bis(2-methylpropyl)-, also known as malonyl chloride, is an organic compound with the formula C3H2Cl2O2. It is the acyl chloride derivative of malonic acid. This compound is a colorless liquid, although samples can often appear deeply colored due to impurities . It is used as a reagent in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioyl dichloride, bis(2-methylpropyl)- can be synthesized from malonic acid using thionyl chloride. The reaction involves the conversion of malonic acid to its acyl chloride derivative under controlled conditions . The general reaction is as follows:

CH2(COOH)2+2SOCl2CH2(COCl)2+2SO2+2HCl\text{CH}_2(\text{COOH})_2 + 2 \text{SOCl}_2 \rightarrow \text{CH}_2(\text{COCl})_2 + 2 \text{SO}_2 + 2 \text{HCl} CH2​(COOH)2​+2SOCl2​→CH2​(COCl)2​+2SO2​+2HCl

Industrial Production Methods

In industrial settings, the production of propanedioyl dichloride, bis(2-methylpropyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Propanedioyl dichloride, bis(2-methylpropyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: It can hydrolyze in the presence of water to form malonic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions to form cyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

    Condensation Reactions: These reactions often require the presence of a base and elevated temperatures.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted malonyl derivatives can be formed.

    Hydrolysis Products: Malonic acid and hydrochloric acid are the primary products of hydrolysis.

    Cyclic Compounds: Condensation reactions can lead to the formation of cyclic compounds with varying ring sizes.

Scientific Research Applications

Propanedioyl dichloride, bis(2-methylpropyl)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of propanedioyl dichloride, bis(2-methylpropyl)- involves its reactivity as an acyl chloride. It can react with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in organic synthesis, it can act as an acylating agent, forming bonds with nucleophilic sites on other molecules.

Comparison with Similar Compounds

Similar Compounds

    Malonyl Chloride: The parent compound, with the formula CH2(COCl)2.

    Succinyl Chloride: Another acyl chloride derivative with the formula C4H4Cl2O2.

    Glutaryl Chloride: An acyl chloride derivative with the formula C5H6Cl2O2.

Uniqueness

Propanedioyl dichloride, bis(2-methylpropyl)- is unique due to its specific structure and reactivity. It offers distinct advantages in certain synthetic applications, such as the formation of cyclic compounds and the preparation of substituted malonyl derivatives. Its reactivity and versatility make it a valuable reagent in various fields of research and industry.

Properties

IUPAC Name

2,2-bis(2-methylpropyl)propanedioyl dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Cl2O2/c1-7(2)5-11(9(12)14,10(13)15)6-8(3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRFFXCYGBNAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)C)(C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435731
Record name Propanedioyl dichloride, bis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160191-78-6
Record name Propanedioyl dichloride, bis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.